2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the sulfonamide group in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)aniline
- 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)phenol
- 2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzamide
Uniqueness
2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the morpholine ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C14H22N2O4S |
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Molecular Weight |
314.40 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N2O4S/c1-12-3-4-13(19-2)14(11-12)21(17,18)15-5-6-16-7-9-20-10-8-16/h3-4,11,15H,5-10H2,1-2H3 |
InChI Key |
WJVDUTPFILODHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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